molecular formula C8H6BrNO B1598608 4-Bromobenzyl isocyanate CAS No. 302912-23-8

4-Bromobenzyl isocyanate

Cat. No. B1598608
CAS RN: 302912-23-8
M. Wt: 212.04 g/mol
InChI Key: IXWMDGLNJQNMIO-UHFFFAOYSA-N
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Description

4-Bromobenzyl isocyanate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. It is a member of the isocyanate family, which has been extensively studied for their reactivity and versatility in organic synthesis.

Scientific Research Applications

1. Applications in Battery Technology

4-Bromobenzyl isocyanate (Br-BIC) has been studied for its electrochemical properties and mechanisms as an additive in lithium-ion batteries. Br-BIC demonstrates the ability to electrochemically polymerize, forming a protective film on the cathode surface during overcharge, thereby enhancing overcharge protection and improving charge/discharge performance (Korepp et al., 2007).

2. Use in Organic Synthesis

The compound has been utilized in organic synthesis processes. For instance, o-Bromobenzyl alcohol, a related compound, is used in the synthesis of polycyclic aromatic hydrocarbons like triphenylenes and phenanthrenes. This process involves palladium-catalyzed coupling and cyclization reactions (Iwasaki et al., 2015).

3. Synthesis of Polyisocyanate Compounds

Research has focused on synthesizing polyfunctional isocyanate compounds that include dibenzyl structures. These compounds are significant in the development of materials like polyurethanes, offering potential applications in various industrial sectors (Scorţanu & Prisăcariu, 2010).

4. Development of Antimicrobial Agents

Studies have also explored the synthesis of compounds containing 4-Bromobenzyl groups for their potential antimicrobial activities. These compounds are synthesized and evaluated for their efficacy against various bacterial and fungal strains (Kaneria et al., 2016).

Mechanism of Action

Target of Action

4-Bromobenzyl isocyanate (Br-BIC) is primarily used as a polymerizable electrolyte additive in lithium-ion batteries . Its primary target is the cathode surface of these batteries, where it forms a protective film .

Mode of Action

Br-BIC interacts with its target (the cathode surface) through an electrochemical polymerization process . This process occurs at a voltage of 5.5 V (versus Li/Li+) and results in the formation of an overcharge-inhibiting film on the cathode surface . This film is likely insulating, which helps to prevent overcharge in lithium-ion batteries .

Biochemical Pathways

It is known that the compound can improve the charge/discharge performance of a lithium-ion battery . This suggests that Br-BIC may influence the electron transfer processes that occur during the charging and discharging of the battery.

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of Br-BIC, we can discuss its behavior in the battery environment. The compound is introduced into the battery as an additive in the electrolyte solution. Once in the battery, it migrates to the cathode surface, where it undergoes electrochemical polymerization

Result of Action

The primary result of Br-BIC’s action is the formation of an overcharge-inhibiting film on the cathode surface of lithium-ion batteries . This film helps to prevent overcharge, improving the safety and performance of the battery . Additionally, Br-BIC has been found to slightly improve the charge/discharge performance of a lithium-ion battery .

Action Environment

The action of Br-BIC is influenced by the battery environment. The electrochemical polymerization process that forms the protective film on the cathode surface occurs at a specific voltage (5.5 V versus Li/Li+) Therefore, the battery’s voltage is a key environmental factor that influences the action of Br-BIC

Biochemical Analysis

Biochemical Properties

It is known that the compound can electrochemically polymerize to form an overcharge-inhibiting film on the cathode surface . This suggests that 4-Bromobenzyl isocyanate may interact with certain enzymes, proteins, and other biomolecules in a way that influences biochemical reactions.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to electrochemically polymerize at 5.5 V . This process forms an overcharge-inhibiting film on the cathode surface, which can prevent overcharge in lithium-ion batteries

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to form an overcharge-inhibiting film on the cathode surface over time . This suggests that the compound has a certain level of stability. More detailed information on the product’s degradation and long-term effects on cellular function in in vitro or in vivo studies is currently unavailable.

properties

IUPAC Name

1-bromo-4-(isocyanatomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c9-8-3-1-7(2-4-8)5-10-6-11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWMDGLNJQNMIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN=C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402570
Record name 4-Bromobenzyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

302912-23-8
Record name 4-Bromobenzyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromobenzyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Bromobenzyl isocyanate
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4-Bromobenzyl isocyanate
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